![molecular formula C18H14F4N2O2 B4275876 biphenyl-4-yl[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4275876.png)
biphenyl-4-yl[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone
Vue d'ensemble
Description
biphenyl-4-yl[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a pyrazole ring, and difluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
The synthesis of biphenyl-4-yl[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Pyrazole Ring: The pyrazole ring is formed by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Addition of Difluoromethyl Groups: The difluoromethyl groups are introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
biphenyl-4-yl[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl groups, using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
biphenyl-4-yl[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of biphenyl-4-yl[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group and pyrazole ring contribute to its binding affinity and specificity, while the difluoromethyl groups enhance its stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
biphenyl-4-yl[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone can be compared with similar compounds, such as:
1-(4-biphenylylcarbonyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol: This compound has methyl groups instead of difluoromethyl groups, leading to different reactivity and stability.
1-(4-biphenylylcarbonyl)-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: The trifluoromethyl groups provide different electronic properties compared to difluoromethyl groups, affecting its chemical behavior and applications.
Propriétés
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O2/c19-15(20)14-10-18(26,17(21)22)24(23-14)16(25)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15,17,26H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVSFCXWHGVBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzamide](/img/structure/B4275796.png)
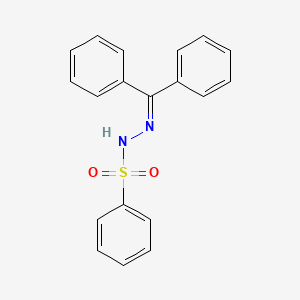
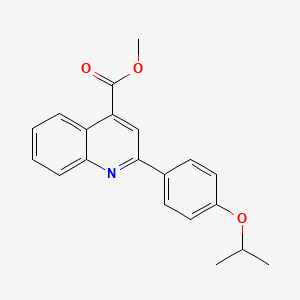
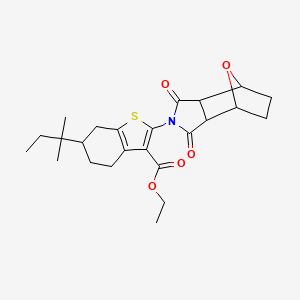
![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4275825.png)
![2,5-dimethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4275827.png)
![Tert-butyl 4-[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate](/img/structure/B4275831.png)
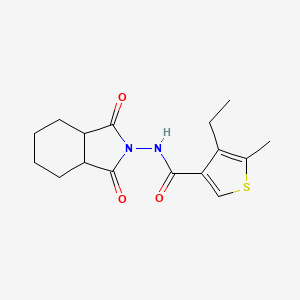
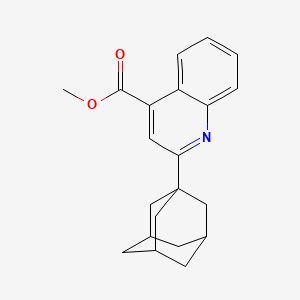
![2-[1-(3-methylbutyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4275852.png)
![tert-butyl 4-{[6-bromo-2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4275860.png)
![1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENYL-1-ETHANONE](/img/structure/B4275865.png)
![1-(4-{4-[(5-METHYL-2-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE](/img/structure/B4275875.png)
![1-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B4275880.png)
